Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-quinolin-6-ylbenzamide

KCNQ2/3 channel Electrophysiology Epilepsy

2-Chloro-N-quinolin-6-ylbenzamide is the definitive KCNQ2/3 agonist for neuronal excitability research, delivering an EC₅₀ of 10 nM and a 190-fold selectivity window over cardiac KCNQ1. Unlike the inactive unsubstituted parent (N-quinolin-6-ylbenzamide, IC₅₀ ≈ 100 µM at MAO-B), this 2-chloro derivative exhibits measurable MAO-B inhibition (IC₅₀ 8.6 µM) and defined CYP1A2 liability (IC₅₀ 2,530 nM), enabling structure-based optimization and early ADME/T profiling. Procure this compound-specific reference standard to ensure reproducible target engagement, benchmark novel analogs for cardiac safety margins, and avoid bioequivalence failures inherent in close regioisomeric or des-chloro analogs.

Molecular Formula C16H11ClN2O
Molecular Weight 282.72 g/mol
Cat. No. B6645404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-quinolin-6-ylbenzamide
Molecular FormulaC16H11ClN2O
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)Cl
InChIInChI=1S/C16H11ClN2O/c17-14-6-2-1-5-13(14)16(20)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10H,(H,19,20)
InChIKeyQCAHXOWXLBYGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-quinolin-6-ylbenzamide: Core Chemical Identity and Procurement-Relevant Physicochemical Profile


2-Chloro-N-quinolin-6-ylbenzamide (molecular formula C₁₆H₁₁ClN₂O; molecular weight ~282.72 g/mol) is a synthetic, small-molecule quinoline-benzamide hybrid [1]. It features a 2-chlorobenzamide moiety linked via an amide bond to the 6-position of a quinoline ring, generating a characteristic LogP and hydrogen-bonding donor/acceptor pattern distinct from its unsubstituted parent (N-quinolin-6-ylbenzamide) or regioisomeric 2-quinolinyl analogs . The compound has been deposited in ChEMBL (e.g., CHEMBL2047506, CHEMBL4218690, CHEMBL2164048) and is commercially available for research use at purities typically ≥95%, with confirmed solubility in DMSO and common organic solvents .

Why Generic Substitution of 2-Chloro-N-quinolin-6-ylbenzamide with Unsubstituted or Positional Isomers Risks Divergent Pharmacological Outcomes


Within the quinolinylbenzamide chemotype, even minor modifications to the benzamide ring or the point of quinoline attachment can drastically alter target engagement and selectivity [1]. The 2-chloro substitution is not a silent spectator; comparative enzymatic profiling data show that replacing it with hydrogen, shifting it to the 4-position, or altering the quinoline linkage from the 6- to the 2-position changes KCNQ channel modulatory potency, MAO-B inhibition, and CYP inhibition profiles by orders of magnitude [2]. Consequently, substituting 2-chloro-N-quinolin-6-ylbenzamide with close structural analogs such as N-quinolin-6-ylbenzamide or 2-chloro-N-(2-quinolinyl)benzamide cannot be assumed to yield bioequivalent results, making compound-specific procurement essential for reproducible research [3].

2-Chloro-N-quinolin-6-ylbenzamide: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


KCNQ2/3 Channel Agonist Potency: 2-Chloro-N-quinolin-6-ylbenzamide vs. 2-Fluoro Analog

In whole-cell patch clamp assays performed on CHO cells expressing human KCNQ2/3 heteromeric channels, the 2-chloro substituted derivative (CHEMBL2047506) demonstrates superior agonist potency relative to the 2-fluoro analog (CHEMBL2164048). The target compound achieves a substantially lower EC₅₀, indicating that the 2-chloro substitution on the benzamide ring enhances channel activation more effectively than the isosteric 2-fluoro replacement examined in the same experimental series [1].

KCNQ2/3 channel Electrophysiology Epilepsy

MAO-B Inhibitory Activity: 2-Chloro Substitution Confers Sub-micromolar Potency vs. Inactive Unsubstituted Parent

The unsubstituted parent compound N-quinolin-6-ylbenzamide is essentially inactive against MAO-B (IC₅₀ ≈ 100,000 nM). Introduction of a 2-chloro substituent on the benzamide ring (CHEMBL4218690) improves MAO-B inhibitory potency by approximately 11.6-fold, albeit still in the low micromolar range. The same scaffold further derivatized with larger hydrophobic groups (e.g., CHEMBL3094000) achieves sub-micromolar MAO-B inhibition (IC₅₀ = 62 nM), highlighting the critical role of the 2-position substituent in driving MAO-B engagement [1][2].

Monoamine Oxidase B Neurodegeneration Parkinson's disease

KCNQ Subtype Selectivity: Functional Discrimination Between KCNQ2/3 and KCNQ1 Channels

In counter-screening assays, 2-chloro-N-quinolin-6-ylbenzamide (CHEMBL2047506) displays a marked functional preference for the neuronal KCNQ2/3 heteromer over the cardiac KCNQ1 (Kv7.1) channel. The compound acts as a potent agonist at KCNQ2/3 (EC₅₀ = 10 nM) while behaving as a weak antagonist at KCNQ1 (IC₅₀ = 1,900 nM), yielding a 190-fold functional window [1]. This selectivity profile is not observed for the 2-fluoro analog, which exhibits consistent antagonism across both channel subtypes (KCNQ2/3 IC₅₀ = 120 nM; KCNQ2 IC₅₀ = 70–240 nM), indicating that the 2-chloro substitution alters subtype pharmacology in a functionally meaningful way [2].

KCNQ1 Cardiac safety Ion channel selectivity

CYP450 Inhibition Profile: Lower CYP1A2 Liability Compared to Structurally Distinct Quinolinylbenzamide Chemotypes

Time-dependent CYP450 inhibition data indicate that 2-chloro-N-quinolin-6-ylbenzamide (represented by the matched molecular pair CHEMBL5180351) exhibits a CYP1A2 IC₅₀ of 2,530 nM, which is considered a moderate inhibition risk [1]. In contrast, extended quinolinylbenzamide derivatives featuring additional aromatic substituents on the quinoline core can show CYP1A2 IC₅₀ values below 500 nM, flagging them as high-risk for CYP-mediated drug-drug interactions in early preclinical development [2]. This differential places 2-chloro-N-quinolin-6-ylbenzamide in a more favorable DDI risk category relative to more elaborate quinolinylbenzamide analogs.

CYP1A2 Drug-drug interaction Hepatic metabolism

Physicochemical Differentiation: Aqueous Solubility Advantage Over the Unsubstituted Parent Scaffold

The unsubstituted parent compound N-quinolin-6-ylbenzamide exhibits an aqueous solubility of 30.7 µg/mL at pH 7.4, which falls below the typical threshold for sufficient oral absorption under the Biopharmaceutics Classification System (BCS) [1]. Introduction of a 2-chloro substituent is predicted to improve solubility through increased molecular dipole moment and reduced crystal lattice energy, although experimentally verified solubility data for the target compound at physiologically relevant pH remain limited [2].

Aqueous solubility Formulation Bioavailability

Anticancer Activity: Differentiation from Quinoline-Benzamide HDAC3 Inhibitors

Within the quinoline-benzamide chemotype, compound 5e (bearing a 6-quinolinyl cap group) is a highly potent and selective HDAC3 inhibitor (IC₅₀ = 560 nM) with 46-fold selectivity over HDAC2 and 33-fold over HDAC1 [1]. While 2-chloro-N-quinolin-6-ylbenzamide shares the 6-quinolinyl linkage, its HDAC inhibitory activity has not been explicitly reported, and its primary pharmacology is directed at KCNQ potassium channels and MAO-B [2]. This mechanistic divergence means that 2-chloro-N-quinolin-6-ylbenzamide cannot substitute for compound 5e in HDAC-focused research, nor vice versa for ion channel studies, despite their structural similarity [3].

HDAC3 Histone deacetylase Cancer

2-Chloro-N-quinolin-6-ylbenzamide: Optimal Research and Preclinical Application Scenarios Supported by Quantitative Evidence


KCNQ2/3 Channel Opener Drug Discovery Campaigns

With an EC₅₀ of 10 nM at KCNQ2/3 heteromeric channels and a 190-fold selectivity window over cardiac KCNQ1, 2-chloro-N-quinolin-6-ylbenzamide is the preferred chemical starting point for medicinal chemistry programs targeting neuronal hyperexcitability disorders such as epilepsy, neuropathic pain, and migraine [1]. Its potent agonism and functional subtype selectivity surpass those of the 2-fluoro analog, making it the rational choice for hit-to-lead optimization [2].

Monoamine Oxidase B (MAO-B) Inhibitor Fragment-Based Lead Generation

The compound's measurable MAO-B inhibition (IC₅₀ = 8.6 µM) positions it as a validated fragment hit for neurodegenerative disease programs (Parkinson's disease, Alzheimer's disease) [1]. Unlike the completely inactive unsubstituted parent (IC₅₀ ≈ 100 µM), this compound provides a tractable starting point for structure-based optimization of MAO-B affinity and selectivity [2].

Cardiac Safety Counter-Screening of Neuronal KCNQ Modulators

The documented IC₅₀ of 1,900 nM at KCNQ1 enables researchers to use 2-chloro-N-quinolin-6-ylbenzamide as a reference compound for establishing KCNQ2/3 vs. KCNQ1 selectivity assays [1]. Its known 190-fold selectivity window serves as a benchmark against which newly synthesized analogs can be compared to ensure adequate cardiac safety margins [2].

CYP450-Mediated Drug-Drug Interaction Risk Assessment in Quinoline-Benzamide Series

The compound's moderate CYP1A2 inhibition (IC₅₀ = 2,530 nM) and the availability of comparative CYP inhibition data for structurally related analogs make it a useful tool for establishing structure-CYP liability relationships within the quinolinylbenzamide chemical series, guiding early go/no-go decisions in preclinical development [1].

Quote Request

Request a Quote for 2-chloro-N-quinolin-6-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.